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Compound of Interest

Compound Name:
2-Chloro-5-(methylthio)benzoic

acid

Cat. No.: B1582134 Get Quote

2-Chloro-5-(methylthio)benzoic acid (CAS No. 51546-12-4) is a substituted aromatic

carboxylic acid that has garnered interest as a precursor in various chemical syntheses.[1] Its

trifunctional nature, featuring a carboxylic acid, a chloro group, and a methylthio ether, offers

multiple sites for chemical modification, making it a valuable scaffold for constructing more

complex molecules.

While direct applications of this specific compound are primarily in chemical synthesis studies,

the structural motifs it contains are prevalent in medicinally active compounds.[1] For instance,

substituted chlorobenzoic acids are key components in the development of drugs for a range of

conditions, including diabetes and inflammation.[2][3] Furthermore, thioether linkages are

present in various pharmaceuticals and can play a crucial role in modulating a compound's

metabolic stability and biological activity. The structural similarity of this compound to

precursors for antitubercular agents further underscores its potential relevance in drug

discovery programs.[4][5] This guide aims to provide a detailed technical resource for

researchers looking to utilize this compound in their work.

Physicochemical Properties
The physical and chemical properties of 2-Chloro-5-(methylthio)benzoic acid are

summarized in the table below. These properties are crucial for its handling, storage, and

application in chemical reactions.
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Property Value Source(s)

CAS Number 51546-12-4 [6][7][8]

Molecular Formula C₈H₇ClO₂S [7][8]

Molecular Weight 202.66 g/mol [6][7]

Appearance Solid [6]

Melting Point 136-137 °C [6][9]

Boiling Point
Not available (may

decompose)

Solubility

Insoluble in water; soluble in

many organic solvents such as

alcohols, acetone, and

dichloromethane.

[10]

pKa
Estimated ~3.5-4.0 (based on

substituted benzoic acids)

InChI

1S/C8H7ClO2S/c1-12-5-2-3-

7(9)6(4-5)8(10)11/h2-4H,1H3,

(H,10,11)

[6]

InChIKey
HJDZJDJRUVAYTR-

UHFFFAOYSA-N
[6]

SMILES CSc1ccc(Cl)c(c1)C(O)=O [6]

Synthesis and Reactivity
The synthesis of 2-Chloro-5-(methylthio)benzoic acid can be achieved through several

routes. A plausible and efficient method involves the nucleophilic aromatic substitution of a

dichlorinated benzoic acid derivative with a methylthiolate source.

A proposed synthetic workflow is outlined below:
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Reactants

Reaction Products2,5-Dichlorobenzoic acid
Nucleophilic Aromatic Substitution

in a polar aprotic solvent (e.g., DMF, DMSO)
with heating

Sodium thiomethoxide (NaSMe)

Sodium 2-chloro-5-(methylthio)benzoateFormation of the salt 2-Chloro-5-(methylthio)benzoic acid
Acidic workup (e.g., HCl)

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Chloro-5-(methylthio)benzoic acid.

Causality in Experimental Choices
The choice of 2,5-dichlorobenzoic acid as a starting material is strategic. The two chloro

substituents activate the aromatic ring towards nucleophilic aromatic substitution. The chloro

group at the 5-position is more susceptible to substitution by the thiomethoxide nucleophile

than the one at the 2-position due to the directing effects of the carboxylic acid group. The use

of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the sodium

thiomethoxide cation, enhancing the nucleophilicity of the thiomethoxide anion. Heating is

necessary to overcome the activation energy of the reaction. The final step involves an acidic

workup to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Reactivity Profile
The reactivity of 2-Chloro-5-(methylthio)benzoic acid is governed by its three functional

groups:

Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as

esterification, conversion to acid chlorides (e.g., with thionyl chloride), amidation, and

reduction.

Aryl Chloride: The chloro group can participate in cross-coupling reactions (e.g., Suzuki,

Heck, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds, allowing for further diversification

of the molecular scaffold.
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Thioether: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can significantly

alter the electronic and steric properties of the molecule, a common strategy in medicinal

chemistry to modulate drug properties.

Experimental Protocol: Synthesis of 2-Chloro-5-
(methylthio)benzoic Acid
This protocol is a self-validating system, designed for clarity and reproducibility.

Materials:

2,5-Dichlorobenzoic acid

Sodium thiomethoxide

Dimethylformamide (DMF), anhydrous

Hydrochloric acid (HCl), concentrated

Deionized water

Ethyl acetate

Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Büchner funnel and filter paper

Rotary evaporator
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Procedure:

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add

2,5-dichlorobenzoic acid (1 equivalent).

Add anhydrous DMF to dissolve the starting material.

Carefully add sodium thiomethoxide (1.1 equivalents) to the solution.

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress

by TLC or LC-MS.

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into a beaker containing ice-cold water.

Acidify the aqueous solution to a pH of 1-2 by the slow addition of concentrated HCl. A

precipitate should form.

Stir the mixture for 30 minutes to ensure complete precipitation.

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the solid with cold deionized water.

For further purification, the crude product can be recrystallized from a suitable solvent

system such as ethanol/water or purified by column chromatography.

Dry the purified product under vacuum to obtain 2-Chloro-5-(methylthio)benzoic acid.

Spectroscopic Analysis
While experimental spectra for this specific compound are not readily available in public

databases, its spectroscopic features can be reliably predicted based on its structure and data

from analogous compounds.

¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would show the following signals:
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~10-12 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the

carboxylic acid group.

~7.8-8.0 ppm (doublet, 1H): This signal is attributed to the aromatic proton ortho to the

carboxylic acid group.

~7.3-7.5 ppm (doublet of doublets, 1H): This signal corresponds to the aromatic proton

between the chloro and methylthio groups.

~7.1-7.3 ppm (doublet, 1H): This signal is for the aromatic proton ortho to the chloro group.

~2.5 ppm (singlet, 3H): This sharp singlet represents the three protons of the methylthio

group.

¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would exhibit 8 distinct signals:

~170-175 ppm: The carbonyl carbon of the carboxylic acid.

~135-145 ppm: Aromatic carbons attached to the chloro and methylthio groups (quaternary).

~125-135 ppm: Aromatic carbons (CH).

~15-20 ppm: The carbon of the methyl group in the methylthio substituent.

Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:

2500-3300 cm⁻¹ (broad): O-H stretching of the hydrogen-bonded carboxylic acid.[11]

~1700 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid.[11]

~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

1210-1320 cm⁻¹: C-O stretching of the carboxylic acid.[11]

~1100 cm⁻¹: C-Cl stretching.
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~600-700 cm⁻¹: C-S stretching.

Mass Spectrometry
In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion (M⁺): A prominent peak at m/z 202, with an M+2 peak at m/z 204 with

approximately one-third the intensity, which is characteristic of the presence of a single

chlorine atom.

Key Fragmentation Peaks:

Loss of OH (m/z 185)

Loss of COOH (m/z 157)

Loss of CH₃S (m/z 155)

Safety and Handling
2-Chloro-5-(methylthio)benzoic acid should be handled with appropriate safety precautions

in a well-ventilated area or fume hood.

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319),

and may cause respiratory irritation (H335).[1]

Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. Wear

protective gloves, eye protection, and face protection.[1]

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (N95 or

equivalent), safety glasses or goggles, and chemical-resistant gloves.[1]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It is

classified as a combustible solid.[1]

Conclusion
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2-Chloro-5-(methylthio)benzoic acid is a valuable and versatile building block for organic

synthesis. Its distinct functional groups provide multiple avenues for chemical modification,

making it an attractive starting material for the synthesis of complex target molecules,

particularly in the field of drug discovery. A thorough understanding of its physicochemical

properties, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for

its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1582134#physical-and-chemical-properties-of-2-
chloro-5-methylthio-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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